21S-阿加曲班
描述
21S-Argatroban is a synthetic antithrombotic agent used in the treatment of heparin-induced thrombocytopenia (HIT) and for anticoagulation in patients undergoing percutaneous coronary intervention (PCI). It is a direct thrombin inhibitor that binds reversibly to thrombin, preventing blood clot formation. Argatroban is composed of a dipeptide between (2R,4R)-4-methyl-2-piperidine carboxylic acid and L-arginine, linked to a 3-methyltetrahydroquinoline sulfonyl group. The drug is typically administered as a mixture of C-21-diastereoisomers, with the 21S form being one of the two epimers .
Synthesis Analysis
The synthesis of enantiomerically pure 21S-Argatroban involves a chemoenzymatic process. This method allows for the separation of the (21R)- and (21S)-argatroban diastereoisomers. The synthesis starts with a biocatalytic transformation that yields the (S)-synthon, which is then used to produce the 21S-Argatroban. This approach is significant as it provides a pathway to obtain the individual diastereoisomers, which could be beneficial for developing drugs with improved specificity and reduced side effects .
Molecular Structure Analysis
The molecular structure of 21S-Argatroban has been extensively studied through crystallographic and spectroscopic methods. The detailed structural analysis of the separated 21R and 21S-diastereoisomers has been conducted to understand their different activities and aqueous solubilities. The investigations included a modeling study focusing on the tetrahydroquinoline system's conformation, which is influenced by the configuration at C21. The preferred conformation of the tetrahydroquinoline system plays a crucial role in the drug's pharmacological properties .
Chemical Reactions Analysis
The chemical behavior of 21S-Argatroban, particularly its interaction with thrombin, is central to its anticoagulant function. As a thrombin inhibitor, 21S-Argatroban forms a reversible noncovalent bond with thrombin, inhibiting its ability to convert fibrinogen to fibrin, which is a key step in the clotting cascade. The specific interactions and binding sites have been elucidated through various studies, providing insights into the drug's mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of 21S-Argatroban, such as solubility, stability, and NMR spectral data, have been characterized to facilitate its use in clinical settings. Complete 1H and 13C NMR assignments for the 21S-diastereomer have been reported, which are crucial for determining the diastereomeric composition of argatroban preparations. These properties are essential for quality control and ensuring the efficacy of the drug in therapeutic applications .
科学研究应用
晶体学和光谱分析
阿加曲班是一种凝血酶抑制剂,用作肝素诱导的血小板减少症 (HIT) 患者的抗凝剂。该药物是 21R 和 21S-非对映异构体的混合物,已针对这些异构体之间的结构差异进行分析,以了解它们不同的活性和溶解度。这项研究对于开发单独的非对映异构体至关重要 (Ferraboschi 等人,2013)。
核磁共振 (NMR) 研究
报道了 (21R) 和 (21S)-阿加曲班非对映异构体的完整 1H 和 13C NMR 分配。这项研究为准确测量阿加曲班的非对映异构组成提供了至关重要的见解,有助于更好地了解其药理学特征 (Colombo 等人,2008)。
化学酶促合成
已经对阿加曲班的对映纯 1,2,3,4-四氢喹啉部分进行了研究。通过使用生物催化转化,研究人员获得了纯 (R)-和 (S)-合成子,这对于合成单独的 (21R) 和 (21S) 阿加曲班至关重要。这项研究为合成抗血栓药物开发领域做出了贡献 (Ferraboschi 等人,2013)。
肾衰竭和肝衰竭中的药代动力学
在大鼠中进行的一项研究探讨了阿加曲班的药代动力学,特别关注了其在肾衰竭和肝衰竭条件下的行为。研究结果表明,在这些条件下药物的行为可能发生改变,这可以为其临床使用提供依据 (López 和 Nowak,2008)。
中风治疗研究
阿加曲班已被研究为中风的潜在治疗方法,特别是作为组织型纤溶酶原激活剂的辅助药物,用于因近端颅内闭塞引起缺血性中风。这项研究深入了解了其在中风治疗中的安全性和潜在有效性 (Barreto 等人,2012)。
定量分析方法
已经进行研究以建立阿加曲班定量分析的方法,例如 RP-HPLC。这些方法对于确保临床环境中阿加曲班的质量和一致性至关重要 (Zi-dong,2013)。
安全和危害
Argatroban infusion may be an effective and safe therapeutic option to improve functional outcomes of stroke patients . It did not increase the risk of symptomatic intracerebral hemorrhage, asymptomatic intracranial hemorrhage, gastrointestinal bleeding, major systemic hemorrhage, and mortality, except minor systemic hemorrhage .
未来方向
Argatroban has proven efficacy and safety for prophylaxis and treatment of patients with thrombosis associated with heparin-induced thrombocytopenia (HIT), and for percutaneous coronary intervention in HIT and non-HIT patients . Pilot studies suggest that further investigations to establish the use of argatroban in ischemic stroke, acute coronary syndrome, hemodialysis, blood oxygenation, off-pump cardiac surgery and other clinical indications are warranted .
属性
IUPAC Name |
(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(3S)-3-methyl-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15+,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNPVXPOPUZYGB-MXSMSXNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NC[C@H](C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21S-Argatroban | |
CAS RN |
121785-72-6 | |
Record name | 21S-Argatroban | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121785726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 121785-72-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGATROBAN ANHYDROUS, (21S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBM839JAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。